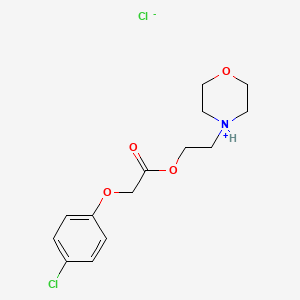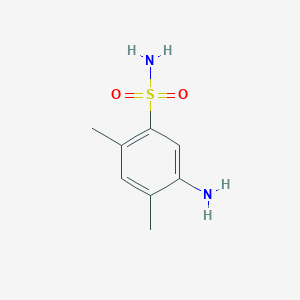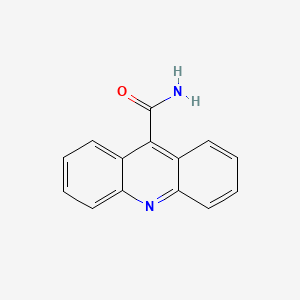
acridine-9-carboxamide
描述
acridine-9-carboxamide is a compound belonging to the acridine family, characterized by its tricyclic structure. It has garnered significant attention due to its potential applications in medicinal chemistry, particularly as an antitumor agent. The compound is known for its ability to intercalate into DNA, thereby disrupting various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine-9-carboxamide typically involves the reaction of acridine derivatives with carboxylic acid derivatives. One common method includes the condensation of acridine with a carboxylic acid chloride in the presence of a base, such as pyridine, to form the carboxamide linkage . Another method involves the use of amines to react with acridine carboxylic acids under dehydrating conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
化学反应分析
Types of Reactions: acridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Acridine N-oxides.
Reduction: Aminoacridines.
Substitution: Halogenated or nitrated acridines.
科学研究应用
acridine-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Acts as a DNA intercalator, useful in studying DNA-protein interactions.
Medicine: Investigated for its antitumor properties, particularly in inhibiting topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The primary mechanism of action of acridine-9-carboxamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. This intercalation also affects the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . The compound’s ability to form stable complexes with DNA makes it a potent antitumor agent.
相似化合物的比较
Amsacrine: Another acridine derivative used as an antitumor agent.
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Known for its topoisomerase inhibition properties.
Uniqueness: acridine-9-carboxamide stands out due to its specific structural features that enhance its DNA intercalation ability. The presence of the carboxamide group allows for additional hydrogen bonding interactions with DNA, increasing its binding affinity and specificity .
属性
IUPAC Name |
acridine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFNAVMTMIICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287160 | |
| Record name | 9-Acridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35417-96-0 | |
| Record name | 9-Acridinecarboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


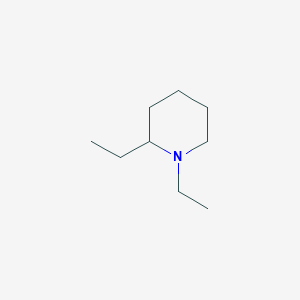
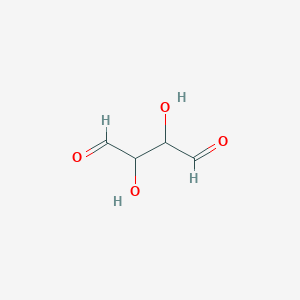
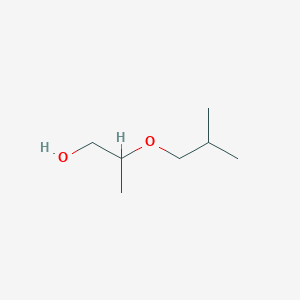
![2-(4-Methoxybenzamido)-N-[3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B1655304.png)
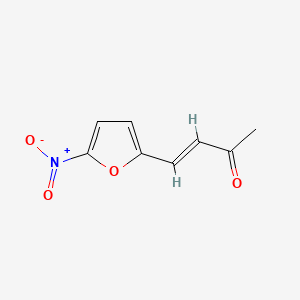
![1-Benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;chloride](/img/structure/B1655309.png)
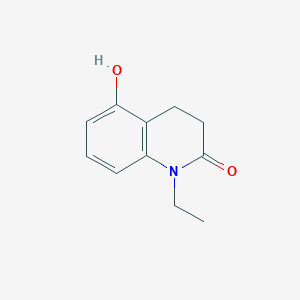
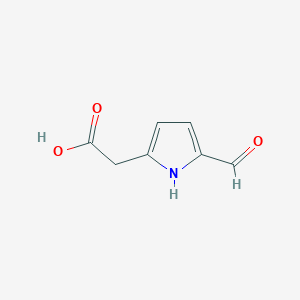
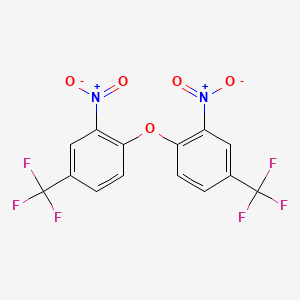
![4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde](/img/structure/B1655314.png)
![N,N-Dimethyl-4-[(E)-2-(1-methyl-4,6-diphenylpyridin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B1655315.png)
![5-{[(2,4-dichlorophenyl)methyl]sulfonyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B1655316.png)
